molecular formula C11H12BrN3O2 B11837702 3-Bromo-1-butyl-5-nitro-1H-indazole

3-Bromo-1-butyl-5-nitro-1H-indazole

Cat. No.: B11837702
M. Wt: 298.14 g/mol
InChI Key: FEHZLRAQHMGKFK-UHFFFAOYSA-N
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Description

3-Bromo-1-butyl-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. The presence of bromine and nitro groups in the compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-butyl-5-nitro-1H-indazole typically involves the following steps:

    Bromination: The bromine atom is introduced into the indazole ring using brominating agents like bromine or N-bromosuccinimide (NBS).

    Butylation: The butyl group is introduced through alkylation reactions using butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-butyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted indazole derivatives.

    Reduction: 3-Amino-1-butyl-5-nitro-1H-indazole.

    Oxidation: Oxidized indazole derivatives.

Scientific Research Applications

3-Bromo-1-butyl-5-nitro-1H-indazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-butyl-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s activity by influencing its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-nitro-1H-indazole
  • 1-Butyl-5-nitro-1H-indazole
  • 3-Bromo-1-methyl-5-nitro-1H-indazole

Comparison

3-Bromo-1-butyl-5-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

3-bromo-1-butyl-5-nitroindazole

InChI

InChI=1S/C11H12BrN3O2/c1-2-3-6-14-10-5-4-8(15(16)17)7-9(10)11(12)13-14/h4-5,7H,2-3,6H2,1H3

InChI Key

FEHZLRAQHMGKFK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br

Origin of Product

United States

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